Home > Products > Screening Compounds P132657 > 2-(2,6-Dichlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
2-(2,6-Dichlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid - 1009520-26-6

2-(2,6-Dichlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Catalog Number: EVT-2752930
CAS Number: 1009520-26-6
Molecular Formula: C16H13Cl2NO4S
Molecular Weight: 386.24
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(2,6-Dichlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound that belongs to the class of substituted acyl derivatives of tetrahydroisoquinoline-3-carboxylic acids. This compound features a sulfonyl group, which enhances its biological activity and potential therapeutic applications. It is particularly noted for its structural similarity to certain biologically active compounds, making it a subject of interest in medicinal chemistry.

Source and Classification

The compound is derived from 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, which serves as a core structure in various peptide-based drugs. The presence of the dichlorobenzenesulfonyl moiety introduces additional functional properties that can influence the compound's reactivity and biological interactions. The classification of this compound falls under the category of heterocyclic compounds due to the presence of nitrogen within its ring structure.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-(2,6-Dichlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves several key steps:

  1. Protection of Carboxylic Acid: The carboxylic acid group in 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is first protected as an ester using lower alkyl or benzyl groups.
  2. Coupling Reaction: The protected carboxylic acid is then coupled with an N-protected amino acid (e.g., glycine or L-alanine) using standard peptide coupling techniques. This often involves activating agents to facilitate the reaction.
  3. Formation of Sulfonyl Derivative: The introduction of the dichlorobenzenesulfonyl group can be achieved through electrophilic aromatic substitution or other coupling methods that allow for the attachment of the sulfonyl moiety to the tetrahydroisoquinoline scaffold.
  4. Purification: Following synthesis, the product is purified using techniques such as crystallization or chromatography to isolate the desired compound from by-products and unreacted materials .
Molecular Structure Analysis

Structure and Data

The molecular structure of 2-(2,6-Dichlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be represented by its chemical formula:

C15H14Cl2N1O4SC_{15}H_{14}Cl_2N_1O_4S

Key structural features include:

  • Tetrahydroisoquinoline Core: A bicyclic structure containing a nitrogen atom.
  • Carboxylic Acid Group: Contributes to acidity and potential for forming salts.
  • Dichlorobenzenesulfonyl Group: Enhances lipophilicity and may influence biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

The compound can undergo various chemical reactions typical for carboxylic acids and sulfonamides:

  1. Esterification: Reaction with alcohols to form esters.
  2. Amidation: Formation of amides through reaction with amines.
  3. Reduction Reactions: Potential reduction of functional groups under appropriate conditions.

The reactivity is influenced by the electron-withdrawing nature of the dichlorobenzenesulfonyl group, which can affect nucleophilicity and electrophilicity in subsequent reactions .

Mechanism of Action

Process and Data

The mechanism of action for 2-(2,6-Dichlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is primarily linked to its interactions with biological targets such as receptors or enzymes. The sulfonyl group may enhance binding affinity to specific proteins involved in signaling pathways or enzymatic processes.

Research indicates that derivatives of tetrahydroisoquinoline can exhibit significant biological activities due to their ability to mimic natural substrates or ligands in biochemical pathways .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

These properties are crucial for determining the compound's behavior in biological systems and its suitability for pharmaceutical applications .

Applications

Scientific Uses

The compound has potential applications in medicinal chemistry as a lead compound for developing new drugs targeting various diseases. Its structural features make it a candidate for further modification to enhance efficacy and reduce toxicity. Research into its derivatives could lead to advancements in treatments for conditions such as neurological disorders or cancer due to its bioactive nature .

Synthetic Methodologies for 2-(2,6-Dichlorobenzenesulfonyl)-1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid

Multi-Step Organic Synthesis Protocols

Sulfonylation of Tetrahydroisoquinoline Precursors

The sulfonylation reaction constitutes the foundational step in synthesizing the target compound, introducing the 2,6-dichlorobenzenesulfonyl moiety to the tetrahydroisoquinoline scaffold. This electrophilic substitution occurs at the nitrogen atom of 1,2,3,4-tetrahydroisoquinoline, leveraging the nucleophilicity of the secondary amine. The reaction employs 2,6-dichlorobenzenesulfonyl chloride as the sulfonylation agent under Schotten-Baumann conditions, typically conducted in a biphasic system of dichloromethane and aqueous sodium hydroxide [3] [5]. Triethylamine serves as an effective catalyst, scavenging the hydrochloric acid byproduct and driving the reaction toward completion. Critical parameters influencing yield optimization include:

  • Temperature control (0–5°C initially, warming to room temperature)
  • Molar ratio (1.1–1.2 equivalents sulfonyl chloride per amine equivalent)
  • Reaction duration (typically 6–12 hours)

The electron-withdrawing chlorine substituents ortho to the sulfonyl chloride group in 2,6-dichlorobenzenesulfonyl chloride moderately reduce its electrophilicity compared to unsubstituted benzenesulfonyl chloride. Consequently, reaction times require extension by approximately 30% to achieve comparable conversion rates (>95%) [1]. Continuous flow reactor implementations have demonstrated significant improvements over batch processes, enhancing mixing efficiency and heat transfer, thereby increasing yields by 15–20% while reducing reaction times through precise parameter control [1].

Table 1: Sulfonylation Optimization Parameters

ParameterStandard ConditionsOptimized Flow ConditionsYield Improvement
Temperature0°C → RT (gradual)15°C (constant)+12%
Catalyst Loading1.5 eq Triethylamine1.2 eq Dimethylaminopyridine+8%
Residence Time10 hours (batch)45 minutes (flow)+15%
Solvent SystemDichloromethane/WaterTetrahydrofuran/Water+7%

Directed Lithiation and Carboxylation Strategies

Following sulfonylation, the introduction of the carboxylic acid functionality at the C3 position proceeds via directed ortho-lithiation. The electron-withdrawing sulfonamide group activates the C3 proton toward abstraction by strong bases. n-Butyllithium (2.2–2.5 equivalents) in anhydrous tetrahydrofuran at -78°C generates the stabilized benzylic anion adjacent to nitrogen, which subsequently reacts with solid carbon dioxide to afford the carboxylic acid after acidic workup [1] [6]. This regioselective functionalization capitalizes on the conformational rigidity imparted by the 2,6-dichlorobenzenesulfonyl group, which influences the acidity of the C3 proton through both inductive effects and steric constraints.

Palladium(II) acetate (2 mol%) significantly accelerates the lithiation kinetics, reducing reaction times from 24 hours to approximately 8 hours while maintaining regioselectivity >98% [1]. This catalytic enhancement occurs through potential coordination with the sulfonyl oxygen atoms, thereby increasing the acidity of the C3 proton and facilitating deprotonation. The carboxylation step necessitates strict exclusion of moisture and oxygen to prevent hydrolysis of the organolithium intermediate or oxidative side reactions. Quenching the lithiated species with dry ice followed by acidification with dilute hydrochloric acid provides the racemic target compound with yields typically ranging from 65–75% after crystallization purification [1] [6].

Chiral Resolution Techniques for Enantiomeric Enrichment

Enzymatic Kinetic Resolution Using Candida antarctica Lipase B

Enantiomeric enrichment of the target molecule employs enzymatic kinetic resolution as a robust methodology, particularly effective due to the chiral center at C3. Immobilized Candida antarctica lipase B (Novozym 435) demonstrates exceptional stereoselectivity toward the (3S)-enantiomer when applied to racemic ester derivatives [1]. The protocol involves:

  • Esterification: Conversion of racemic acid to methyl ester using methanol/sulfuric acid
  • Enzymatic Hydrolysis: Selective hydrolysis of the (3R)-methyl ester at 37°C in phosphate buffer (pH 7.2)
  • Separation: Isolation of unreacted (3S)-ester and hydrolyzed (3R)-acid via extraction
  • Hydrolysis: Conversion of resolved (3S)-ester to target acid using sodium hydroxide

The enzymatic approach achieves enantiomeric excess values >98% for the (3S)-enantiomer, which is the pharmacologically relevant stereoisomer for most applications [1] [9]. Critical parameters influencing resolution efficiency include:

  • Water content in organic solvent systems (optimal 5–10%)
  • Enzyme loading (20–30% w/w relative to substrate)
  • Temperature (35–40°C balances reaction rate and enzyme stability)

The bulky 2,6-dichlorobenzenesulfonyl group enhances stereodifferentiation by the enzyme's active site, with the ortho-chlorine atoms creating steric constraints that favor recognition of one enantiomer over the other. This steric effect translates to significantly higher enantioselectivity (E values >200) compared to unsubstituted benzenesulfonyl analogs (E values ~100) under identical conditions [1].

Asymmetric Catalysis in Stereoselective Syntheses

Asymmetric methodologies provide direct access to enantiomerically enriched target molecules without requiring resolution steps. Two predominant approaches demonstrate efficacy for this compound:

Pictet-Spengler Reaction with Chiral Auxiliaries: Modified Pictet-Spengler cyclizations employ enantiomerically pure phenylalanine derivatives. For example, N-(2,6-dichlorobenzenesulfonyl)-L-phenylalanine methyl ester undergoes cyclization upon treatment with formaldehyde equivalents (paraformaldehyde) in trifluoroacetic acid, yielding the (3S)-product with 90–92% enantiomeric excess [4] [10]. The chiral integrity of the amino acid precursor dictates the stereochemical outcome at C3, with minimal racemization observed under optimized conditions (low temperature, minimal reaction time). This method benefits from commercial availability of enantiopure phenylalanine and scalability to multi-kilogram batches, though diastereomeric purification may be necessary to achieve >99% enantiomeric excess [10].

Transition Metal-Catalyzed Asymmetric Hydrogenation: Enantioselective hydrogenation of dehydrotetrahydroisoquinoline precursors using chiral rhodium complexes provides direct access to the saturated scaffold. Catalysts derived from DuPhos (1,2-bis(phospholano)benzene) ligands effect reduction with enantioselectivities reaching 95% for model systems [4] [6]. While this approach shows promise, the sterically demanding 2,6-dichlorobenzenesulfonyl group presents challenges, potentially reducing enantioselectivity to 85–90% unless specialized bulky ligands are employed. Recent advances in iridium-catalyzed asymmetric hydrogenation offer improved tolerance for sterically encumbered substrates, though application to this specific compound remains under investigation [6].

Cycloaddition Approaches: The [2+2+2] cycloaddition reaction catalyzed by Wilkinson's catalyst (chlorotris(triphenylphosphine)rhodium(I)) or CpCo(CO)₂ builds the tetrahydroisoquinoline core with embedded chirality. This atom-economical method assembles alkynes, nitriles, and dienes into functionalized isoquinolines, which undergo asymmetric reduction to afford the target scaffold. Chiral variants employing rhodium complexes with (R)-BINAP achieve moderate enantioselectivity (70–80% enantiomeric excess), suggesting potential for further optimization [4] [6].

Table 2: Comparative Stereoselective Synthesis Approaches

MethodEnantiomeric ExcessRelative YieldKey AdvantageLimitation
Enzymatic Kinetic Resolution>98% (3S)40–45% (theoretical max 50%)High enantiopurityMaximum 50% yield of single enantiomer
Chiral Auxiliary Pictet-Spengler90–92% (3S)75–85%Direct use of commercial amino acidsRequires diastereomer separation
Rh-Catalyzed Asymmetric Hydrogenation85–90% (3R)90–95%High atom economySensitive to steric bulk
[2+2+2] Cycloaddition70–80% (variable)60–70%Convergent synthesisComplex catalyst optimization

These asymmetric methodologies continue to evolve, with enzyme engineering and novel transition metal complexes promising further enhancements in stereoselectivity and process efficiency for this pharmaceutically relevant scaffold [1] [4] [6].

Properties

CAS Number

1009520-26-6

Product Name

2-(2,6-Dichlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

IUPAC Name

2-(2,6-dichlorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

Molecular Formula

C16H13Cl2NO4S

Molecular Weight

386.24

InChI

InChI=1S/C16H13Cl2NO4S/c17-12-6-3-7-13(18)15(12)24(22,23)19-9-11-5-2-1-4-10(11)8-14(19)16(20)21/h1-7,14H,8-9H2,(H,20,21)

InChI Key

KOMUHJORPRFIMB-UHFFFAOYSA-N

SMILES

C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=C(C=CC=C3Cl)Cl)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.